3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine
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Overview
Description
Imidazole and piperidine are both important heterocyclic compounds in the field of drug discovery . Trifluoromethylpyridine (TFMP) and its intermediates, which contain a fluorine atom and a carbon-containing pyridine, are important ingredients for the development of agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
Several cyclo-condensation reactions for the synthesis of TFMP derivatives from a trifluoromethyl building block have been reported .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Histamine H3 Receptor Agonism
A study focused on the synthesis and structure-activity relationships of N-aryl-piperidine derivatives, including compounds similar to 3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine, as potent agonists for the human histamine H3 receptor. These compounds showed moderate to high affinity for the receptor, influencing the development of potential treatments for disorders related to histamine activity (Ishikawa et al., 2010).
Radiolabeling and Diagnostic Imaging
Research into mixed ligand tricarbonyl complexes for radiolabeling, including those involving imidazole structures similar to the compound , suggests applications in diagnostic imaging. These complexes can label bioactive molecules for potential use in medical imaging, offering a pathway for the development of new diagnostic tools (Mundwiler et al., 2004).
Wake-Promoting Effects
The compound has been studied for its non-imidazole histamine H3 receptor antagonist properties, showing high affinity and selectivity. This research has implications for the development of treatments for sleep disorders, suggesting that targeting the H3 receptor can modulate wakefulness without significant side effects (Barbier et al., 2004).
Cancer Treatment
Studies on novel anaplastic lymphoma kinase inhibitors for cancer treatment have included compounds with structures related to this compound. These inhibitors demonstrate the potential for treating cancer through targeted therapy, highlighting the importance of structural modifications to enhance therapeutic efficacy and reduce side effects (Teffera et al., 2013).
Chemical Synthesis
Research has also explored the synthesis of azolylpiperidines, including methods for preparing compounds with the azole and piperidine rings. These synthetic approaches contribute to the broader field of medicinal chemistry by providing pathways to create diverse compounds for drug discovery and development (Shevchuk et al., 2012).
Mechanism of Action
Safety and Hazards
While specific safety data for “3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine” is not available, it’s important to handle all chemical compounds with care and follow safety guidelines. For example, 1-Methyl-3-trifluoromethyl-1H-pyrazole is considered hazardous and can cause skin irritation, serious eye irritation, and respiratory irritation .
Future Directions
properties
IUPAC Name |
3-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3/c1-16-6-8(10(11,12)13)15-9(16)7-3-2-4-14-5-7/h6-7,14H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUMPEAGLZCEBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C2CCCNC2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1864060-59-2 |
Source
|
Record name | 3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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